1-(2-Bromoethyl)-2-methoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGAEWCTZVNYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Bromoethyl 2 Methoxynaphthalene
Direct Halogenation Approaches for the Naphthalene (B1677914) Core
Direct halogenation focuses on introducing a bromine atom onto the 2-methoxynaphthalene (B124790) precursor. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor the desired C-1 position.
The bromination of 2-methoxynaphthalene is an electrophilic aromatic substitution reaction. The outcome is governed by the electronic properties of the methoxy (B1213986) group and the inherent reactivity of the naphthalene ring system. The methoxy group (-OCH₃) is an activating, ortho-para directing group. For the 2-position, the ortho positions are C-1 and C-3, while the para positions are C-6 and C-8 (though C-6 is more sterically accessible). Naphthalene itself preferentially undergoes electrophilic attack at the C-1 (alpha) position because the resulting carbocation intermediate (a naphthalenonium ion) is more stabilized by resonance than the intermediate formed from attack at the C-2 (beta) position. youtube.com
The combined influence of the activating methoxy group and the inherent preference of the naphthalene ring for alpha-substitution strongly directs bromination to the C-1 position. However, controlling the reaction conditions is crucial to prevent the formation of polybrominated products, such as 1,6-dibromo-2-methoxynaphthalene. google.comgoogle.com The choice of solvent and brominating agent can significantly influence the product distribution. acs.orgnih.gov
Table 1: Regioselectivity in Electrophilic Substitution of 2-Methoxynaphthalene
| Reactant | Reagent | Major Product(s) | Observations |
|---|---|---|---|
| 2-Methoxynaphthalene | Br₂ in Acetic Acid | 1,6-dibromo-2-methoxynaphthalene | Reaction can lead to disubstitution. google.com |
| 2-Methoxynaphthalene | Acetyl Chloride, AlCl₃ | 1-acetyl-2-methoxynaphthalene (B1617039) | Acylation kinetically favors the 1-position. |
To enhance selectivity and yield while often employing milder conditions, various catalytic systems have been developed for the bromination of aromatic compounds, including naphthalene derivatives.
Lewis Acid Catalysts: Traditional methods often employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) with elemental bromine. youtube.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the electron-rich naphthalene ring.
Zeolite and Clay Catalysts: Modern approaches have explored solid acid catalysts like zeolites and montmorillonite (B579905) clays. researchgate.netcardiff.ac.uk These materials can offer shape selectivity, potentially favoring the formation of specific isomers by constraining the transition states within their porous structures. cardiff.ac.uk For instance, bromination of naphthalene over KSF clay has been used to produce polybrominated naphthalenes. cardiff.ac.uk
In Situ Halogen Generation: Greener methodologies focus on avoiding the direct use of hazardous liquid bromine. One such method involves the in-situ generation of bromine from hydrogen bromide (HBr) using an oxidizing agent like hydrogen peroxide (H₂O₂). google.comscirp.org This can be performed in aqueous micellar media using cationic surfactants like cetyltrimethylammonium bromide (CTAB), which facilitates the reaction. scirp.org
Table 2: Catalytic Systems for Aromatic Bromination
| Catalyst System | Brominating Agent | Substrate Example | Key Features |
|---|---|---|---|
| FeBr₃ | Br₂ | Naphthalene | Traditional Lewis acid catalysis. youtube.com |
| FAU-type Zeolite | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Naphthalene | Mechanochemical, solvent-free approach. researchgate.net |
| KSF Clay | Br₂ | Naphthalene | Solid catalyst for polybromination. cardiff.ac.uk |
| H₂O₂ / HBr | In situ generated Br₂ | 2-Methoxynaphthalene | Green chemistry approach, avoids handling liquid bromine. google.com |
Alkylation Strategies for Introducing the Bromoethyl Side Chain
An alternative synthetic philosophy involves attaching the two-carbon side chain to the 2-methoxynaphthalene core first, followed by its conversion to the bromoethyl group. This is often accomplished via Friedel-Crafts type reactions.
Friedel-Crafts acylation is a reliable method for introducing a carbon chain onto an aromatic ring. The reaction of 2-methoxynaphthalene with an acylating agent like acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) proceeds with high regioselectivity to yield 1-acetyl-2-methoxynaphthalene. orgsyn.org The resulting ketone is an activated naphthalene intermediate. This acetyl group can then be elaborated into the desired bromoethyl side chain through a multi-step sequence, which typically involves reduction of the ketone to an alcohol, followed by bromination of the alcohol. libretexts.org This multi-step approach is discussed further in section 2.3.
Directly introducing the bromoethyl group can be attempted via Friedel-Crafts alkylation using 1,2-dibromoethane (B42909). This reaction involves treating 2-methoxynaphthalene with 1,2-dibromoethane and a Lewis acid catalyst. This method offers a more direct route but can be complicated by issues common to Friedel-Crafts alkylations, such as the potential for polyalkylation and rearrangements, requiring careful control of reaction conditions.
Another strategy involves using ethylene (B1197577) oxide or 2-bromoethanol. Reacting 2-methoxynaphthalene with ethylene oxide would introduce a 2-hydroxyethyl group at the 1-position, forming 1-(2-hydroxyethyl)-2-methoxynaphthalene. This intermediate alcohol can then be readily converted to the target bromide.
Multi-Step Conversions and Functional Group Interconversions
Multi-step synthesis provides the flexibility to construct complex molecules by strategically transforming functional groups. fiveable.melibretexts.org A robust and common pathway to 1-(2-bromoethyl)-2-methoxynaphthalene involves the preparation and subsequent bromination of an alcohol precursor.
The key intermediate is 1-(2-hydroxyethyl)-2-methoxynaphthalene. This alcohol can be synthesized through various routes, including the Friedel-Crafts acylation followed by reduction as mentioned in 2.2.1, or by reacting a 1-lithio-2-methoxynaphthalene intermediate with ethylene oxide.
Once the alcohol precursor is obtained, the conversion of the hydroxyl group to a bromide is a standard functional group interconversion. vanderbilt.edu This transformation can be achieved using a variety of brominating agents. The choice of reagent can depend on factors like substrate sensitivity, desired reaction conditions, and scale.
Table 3: Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent(s) | Mechanism Type | Common Conditions | Notes |
|---|---|---|---|
| Hydrogen Bromide (HBr) | Sₙ1 or Sₙ2 | Aqueous HBr, heat | Can be effective for primary and secondary alcohols. nsf.gov |
| Phosphorus Tribromide (PBr₃) | Sₙ2 | Anhydrous conditions, often with pyridine | Good for primary and secondary alcohols; proceeds with inversion of stereochemistry. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Appel Reaction | Anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for sensitive substrates. |
A complete multi-step synthesis could start from the readily available 2-naphthol (B1666908). The sequence would involve:
Methylation: Conversion of 2-naphthol to 2-methoxynaphthalene using a methylating agent like dimethyl sulfate (B86663) or methyl iodide. wikipedia.orgyoutube.com
Side-chain Introduction: Introduction of a two-carbon chain at the 1-position, for example, via Friedel-Crafts acylation to form 1-acetyl-2-methoxynaphthalene. orgsyn.org
Reduction: Reduction of the ketone to the corresponding alcohol, 1-(2-hydroxyethyl)-2-methoxynaphthalene.
Bromination: Conversion of the primary alcohol to the final product, this compound, using a reagent such as PBr₃.
This strategic sequence of reactions allows for the controlled and efficient construction of the target molecule.
Hydroxylation-Bromination Sequences
This synthetic route establishes the C-C bond for the ethyl side chain and introduces a terminal hydroxyl group, which is then substituted by bromine in a subsequent step. The key intermediate in this sequence is 2-(2-methoxynaphthalen-1-yl)ethanol.
The synthesis commences with 2-methoxynaphthalene, which is first converted into a reactive organometallic species. For instance, bromination of 2-methoxynaphthalene can yield 1-bromo-2-methoxynaphthalene. This aryl bromide can then be used to form a Grignard reagent by reacting with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, 1-(2-methoxynaphthyl)magnesium bromide, is a potent nucleophile.
This organometallic intermediate is then reacted with ethylene oxide. The epoxide ring is opened through nucleophilic attack by the Grignard reagent, followed by an acidic workup, to yield the primary alcohol, 2-(2-methoxynaphthalen-1-yl)ethanol.
The final step is the conversion of the hydroxyl group to a bromine atom. This can be accomplished using various standard brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃, for example, proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction to furnish the target compound, this compound.
Reduction and Subsequent Bromination of Carbonyl Derivatives
An alternative and widely utilized pathway begins with the introduction of an acetyl group at the C1 position of 2-methoxynaphthalene via a Friedel-Crafts acylation reaction. This approach creates a ketone, 1-acetyl-2-methoxynaphthalene, which serves as a precursor to the ethyl side chain.
The Friedel-Crafts acylation is typically performed by reacting 2-methoxynaphthalene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). smolecule.comorgsyn.org The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high regioselectivity for the 1-position. orgsyn.org
The carbonyl group of 1-acetyl-2-methoxynaphthalene is then reduced to a hydroxyl group. This reduction can be effectively carried out using a variety of reducing agents. A common choice is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which selectively reduces the ketone to the secondary alcohol, 1-(2-methoxynaphthalen-1-yl)ethanol (B13023160).
This alcohol intermediate is subsequently converted to the final bromoethyl product. This transformation involves two key steps: dehydration to form a vinyl intermediate, followed by hydrobromination. Alternatively, a more direct but challenging route would involve the reduction of the acetyl group directly to an ethyl group (e.g., via a Clemmensen or Wolff-Kishner reduction) followed by a radical bromination on the ethyl side chain, though selectivity can be an issue. A more controlled sequence involves converting the alcohol to a better leaving group and subsequent substitution with bromide. The conversion of the alcohol 1-(2-methoxynaphthalen-1-yl)ethanol to the target bromide is the final step.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Yield Optimization and Byproduct Formation
The selectivity is highly dependent on the reaction conditions. For instance, using nitrobenzene (B124822) as a solvent tends to favor the formation of the 2,6-isomer, whereas carbon disulfide favors the 1,2-isomer. orgsyn.org Temperature also plays a significant role; 1-acetyl-2-methoxynaphthalene is often the kinetically favored product at lower temperatures, but it can isomerize to the thermodynamically more stable 2-acetyl-6-methoxynaphthalene (B28280) at higher temperatures. researchgate.netgoogle.com
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Major Product | Reference(s) |
|---|---|---|---|---|---|
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 10-13 | 2-Acetyl-6-methoxynaphthalene | orgsyn.org |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | - | 1-Acetyl-2-methoxynaphthalene | orgsyn.org |
| HBEA Zeolite | Acetic Anhydride | Nitrobenzene | ≥170 | 2-Acetyl-6-methoxynaphthalene | researchgate.net |
| HBEA Zeolite | Acetic Anhydride | Non-polar (e.g., 1-methylnaphthalene) | 120 | 1-Acetyl-2-methoxynaphthalene (initially) | researchgate.net |
| Zr⁴⁺-Zeolite beta | Acetic Anhydride | Dichloromethane | 140 | 1,2-ACMN and 2,6-ACMN (1.6:1 ratio) | orientjchem.org |
The subsequent reduction of the ketone and bromination of the alcohol are generally high-yielding steps. However, the bromination step can lead to elimination byproducts (alkenes) if the reaction conditions are not carefully controlled.
The hydroxylation-bromination sequence avoids the issue of isomeric acetyl byproducts. However, the preparation of the Grignard reagent can be sensitive to moisture and air, and the yields can be variable. The final bromination step shares the same potential for elimination side reactions as the other pathway.
Green Chemistry Considerations in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. jetir.org In the context of synthesizing this compound, several modifications can be made to improve the "greenness" of the process.
A major drawback of the traditional Friedel-Crafts acylation is the use of stoichiometric amounts of AlCl₃, which is corrosive and generates significant amounts of acidic waste during workup. A greener alternative is the use of solid acid catalysts, such as zeolites (e.g., HBEA, Zr⁴⁺-Zeolite beta). researchgate.netorientjchem.org These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. researchgate.net
Solvent choice is another critical aspect. Solvents like nitrobenzene and carbon disulfide, used in classical Friedel-Crafts reactions, are highly toxic. orgsyn.org Research has focused on finding less hazardous alternatives. orientjchem.org In some cases, reactions can be run in greener solvents or even under solvent-free conditions, which aligns with the principles of green chemistry. jetir.org
Furthermore, the synthesis of the starting material, 2-methoxynaphthalene, from 2-naphthol traditionally uses highly toxic and carcinogenic methylating agents like dimethyl sulfate. wikipedia.orgyoutube.com Greener methods employ less toxic reagents like dimethyl carbonate in the presence of a phase transfer catalyst, significantly reducing the environmental and health risks associated with the synthesis. google.com
By incorporating reusable catalysts, safer solvents, and less hazardous reagents, the synthesis of this compound and its precursors can be made more sustainable and environmentally responsible.
Chemical Reactivity and Reaction Mechanisms of 1 2 Bromoethyl 2 Methoxynaphthalene
Nucleophilic Substitution Reactions at the Bromoethyl Group
The carbon atom bonded to the bromine in the bromoethyl group is electrophilic due to the high electronegativity of bromine. This makes it a prime target for attack by nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in building more complex molecular architectures from the 1-(2-bromoethyl)-2-methoxynaphthalene scaffold.
This compound readily undergoes intermolecular nucleophilic substitution reactions with various nucleophiles. The bromo group can be effectively displaced by nitrogen nucleophiles like ammonia (B1221849) and amines, oxygen nucleophiles such as alcohols or alkoxides, and sulfur nucleophiles like thiols or thiolates. rsc.org
These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a single, concerted step. nih.gov The nucleophile attacks the carbon atom from the side opposite to the bromine atom (a "backside attack"), leading to a transition state where the nucleophile-carbon bond is forming simultaneously as the carbon-bromine bond is breaking. masterorganicchemistry.com This mechanism results in an inversion of configuration if the carbon atom were chiral, though in this specific molecule, the electrophilic carbon is not a stereocenter.
The general scheme for these reactions can be summarized as follows:
With Amines: Reaction with ammonia, primary, or secondary amines yields the corresponding primary, secondary, or tertiary amine derivatives, respectively. Excess amine is often used to neutralize the HBr byproduct.
With Alcohols/Alkoxides: While alcohols are weak nucleophiles, their corresponding conjugate bases, alkoxides (e.g., sodium ethoxide), are strong nucleophiles and react efficiently to form ethers.
With Thiols/Thiolates: Thiols and especially their conjugate bases, thiolates (e.g., sodium thiomethoxide), are excellent nucleophiles and react readily to produce thioethers.
| Nucleophile (Nu:) | Reagent Example | Product | Product Class |
| Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-(2-methoxynaphthalen-1-yl)ethan-1-amine | Secondary Amine |
| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1-(2-Ethoxyethyl)-2-methoxynaphthalene | Ether |
| Thiolate | Sodium Thiomethoxide (NaSCH₃) | 1-(2-(Methylthio)ethyl)-2-methoxynaphthalene | Thioether |
While intermolecular reactions are common, under appropriate conditions, this compound can undergo intramolecular cyclization. This typically occurs if the bromoethyl chain can react with another part of the same molecule. A prominent example of such a reaction is the intramolecular Friedel-Crafts alkylation. acs.org
In this type of reaction, a Lewis acid catalyst (e.g., AlCl₃) is used to activate the C-Br bond, generating a carbocation or a highly polarized complex. This electrophilic center can then be attacked by the electron-rich naphthalene (B1677914) ring. The electron-donating methoxy (B1213986) group at the 2-position activates the ring towards electrophilic attack, primarily directing substitution to the 1- and 3-positions. However, since the alkyl chain is already at the 1-position, the most likely site for intramolecular attack is the peri-position (the 8-position). This cyclization would result in the formation of a new six-membered ring, leading to a tetrahydrophenanthrene derivative. stackexchange.com Steric factors generally favor the formation of five- and six-membered rings in such cyclizations. masterorganicchemistry.com
The regioselectivity is guided by both electronic and steric effects. The methoxy group activates the ring, and the formation of a stable, six-membered ring provides a strong thermodynamic driving force for the reaction to occur at the 8-position. stackexchange.comnumberanalytics.com
The nucleophilic substitution reactions of this compound proceed almost exclusively through the SN2 pathway. The alternative, a unimolecular (SN1) mechanism, is highly disfavored for this substrate. This preference is rooted in the kinetic and thermodynamic characteristics of the two pathways. nih.gov
SN2 Pathway: This is a bimolecular process, and its rate is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Br][Nu:]). rsc.org The reaction occurs in a single concerted step through a high-energy transition state. youtube.com For primary alkyl halides like this compound, the carbon atom being attacked is relatively unhindered, allowing easy access for the nucleophile. masterorganicchemistry.com This low steric hindrance results in a lower activation energy for the SN2 transition state, making it the kinetically favored pathway. masterorganicchemistry.com
SN1 Pathway: This is a two-step mechanism where the rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. nih.gov The stability of this carbocation is the single most important factor determining the rate of an SN1 reaction. This compound would have to form a primary carbocation, which is highly unstable and energetically unfavorable. Although the adjacent naphthalene ring can offer some resonance stabilization (making it a benzylic-like carbocation), this effect is significantly less pronounced than for a true benzylic cation where the charge is directly on the carbon attached to the ring. The high energy of this primary carbocation intermediate makes the activation energy for the SN1 pathway prohibitively high. vulcanchem.com
| Factor | SN1 Pathway | SN2 Pathway | Favored for this compound |
| Substrate Structure | Favored by 3° > 2° alkyl halides | Favored by Methyl > 1° > 2° alkyl halides | SN2 (It is a 1° alkyl halide) masterorganicchemistry.com |
| Kinetics | First-order: Rate = k[R-Br] | Second-order: Rate = k[R-Br][Nu:] | SN2 (Rate depends on nucleophile) rsc.org |
| Intermediate | Carbocation | None (Transition State) | SN2 (Avoids unstable 1° carbocation) |
| Steric Hindrance | Less important | Major factor; less hindrance is faster | SN2 (Relatively low steric hindrance) |
Elimination Reactions Forming Unsaturated Naphthalene Derivatives
In the presence of a strong base, this compound can undergo an elimination reaction, where a molecule of hydrogen bromide (HBr) is removed to form an alkene. This is a common and synthetically useful reaction for alkyl halides.
The elimination of HBr from this compound is known as dehydrobromination. This reaction converts the bromoethyl side chain into a vinyl group, yielding 2-methoxy-1-vinylnaphthalene. This transformation typically requires a strong, non-nucleophilic base to favor elimination over the competing SN2 substitution reaction. Common bases used for this purpose include potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) in ethanol, often with heating.
The reaction proceeds through a bimolecular elimination (E2) mechanism. In this concerted, one-step process, the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C=C double bond forms and the bromide ion departs. The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base (Rate = k[R-Br][Base]).
The regioselectivity of an elimination reaction refers to which constitutional isomer of the alkene is formed when multiple possibilities exist. For this compound, this is not a consideration. There is only one β-carbon (the carbon of the ethyl group attached to the naphthalene ring), and it has two equivalent β-hydrogens. Therefore, only one product, 2-methoxy-1-vinylnaphthalene, can be formed.
The stereochemistry of the E2 reaction, however, is a critical aspect of its mechanism. The reaction has a strict geometric requirement: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation in the transition state. This means the H-C-C-Br dihedral angle must be 180°. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond as the C-H and C-Br sigma bonds break. vulcanchem.com The molecule must adopt this specific staggered conformation for the concerted E2 elimination to occur efficiently. stackexchange.com
Oxidation and Reduction Transformations of the Naphthalene System
The chemical behavior of this compound is characterized by the reactivity of its distinct functional components: the naphthalene core, the methoxy group, and the bromoethyl side chain. These sites can undergo specific oxidation and reduction reactions, often allowing for selective transformations.
Oxidation of the Methoxy Group or Naphthalene Ring
The electron-rich 2-methoxynaphthalene (B124790) scaffold is susceptible to oxidation under various conditions. The reaction's outcome is dependent on the oxidizing agent and reaction parameters, potentially leading to the modification of the methoxy group or the aromatic system itself.
Strong oxidizing agents can lead to the cleavage of the methyl ether, although oxidation of the naphthalene ring is more commonly observed. For instance, methoxynaphthalenes can be oxidized to form naphthoquinones. rsc.org The reaction with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of quinone structures, which are valuable synthetic intermediates. In some cases, the methoxy group itself can be oxidized to form aldehydes or carboxylic acids.
Research on analogous compounds, such as 2-methoxy-6-(1-methylethyl)naphthalene, has demonstrated that aerobic oxidation can be achieved using catalysts like N-hydroxyphthalimide (NHPI). researchgate.net This method allows for the formation of hydroperoxides, alcohols, and ketones at the alkyl substituent, showcasing a different mode of oxidative functionalization. researchgate.net
| Reaction Type | Typical Reagents | Potential Products |
|---|---|---|
| Ring Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Naphthoquinones |
| Methoxy Group Oxidation | Strong Oxidizing Agents | Aldehydes, Carboxylic Acids |
| Catalytic Aerobic Oxidation | O₂, N-hydroxyphthalimide (NHPI) | Hydroperoxides, Alcohols, Ketones (on alkyl chains) |
Selective Reduction of the Bromoethyl Moiety
The bromoethyl group contains a reactive carbon-bromine bond that can be selectively reduced without affecting the aromatic naphthalene ring or the methoxy group. This transformation is a valuable method for converting the bromoethyl functional group into an ethyl group.
A common and effective method for this reduction is catalytic hydrogenation. This process typically involves reacting this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds under mild conditions and offers high selectivity, leaving the aromatic system intact. This debromination is a key step for synthesizing the corresponding ethyl-substituted naphthalene derivative.
| Reaction Type | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation (Debromination) | H₂, Palladium on Carbon (Pd/C) | 1-Ethyl-2-methoxynaphthalene |
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring
The functionalization of the naphthalene core of this compound is governed by the electronic and steric influences of its two substituents.
Directing Effects of Bromoethyl and Methoxy Substituents
In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) at the C2 position is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. The bromoethyl group at the C1 position is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom.
The directing effects on the substituted naphthalene ring can be summarized as follows:
Methoxy Group (-OCH₃) at C2: Strongly activates the ring and directs incoming electrophiles to the C1 (ortho) and C3 (ortho) positions.
Bromoethyl Group (-CH₂CH₂Br) at C1: Deactivates the ring and would typically direct to ortho (C2, C8) and para (C4) positions.
Given that the methoxy group is a much stronger activating group, its directing effect will dominate. The C1 position is already occupied. Therefore, electrophilic substitution is strongly favored to occur at the C3 position . Substitution on the second, unsubstituted ring is less likely due to the powerful activating effect of the methoxy group on the first ring.
Mechanisms of Aromatic Functionalization
Electrophilic Aromatic Substitution (EAS) The mechanism for EAS on this compound proceeds through a two-step pathway. masterorganicchemistry.com
Attack on the Electrophile: The π-electron system of the electron-rich naphthalene ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For naphthalene, attack at an α-position (like C1 or C4) generally leads to a more stable intermediate than attack at a β-position because the positive charge can be delocalized over more resonance structures while preserving one intact benzene (B151609) ring. stackexchange.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This second step is fast and restores the aromaticity of the naphthalene ring, yielding the final substituted product. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution on the naphthalene ring of this compound is generally not a feasible pathway. The NAS mechanism typically requires two main features: a good leaving group attached to the aromatic ring and the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. masterorganicchemistry.comnih.gov These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov
The this compound molecule lacks strong electron-withdrawing groups on its aromatic core. In fact, the methoxy group is strongly electron-donating, making the ring electron-rich and thus highly deactivated towards attack by nucleophiles. masterorganicchemistry.com While nucleophilic substitution can readily occur at the bromoethyl side chain, it is not a viable mechanism for functionalizing the aromatic ring itself under standard NAS conditions.
Transition Metal-Catalyzed Coupling Reactions
The bromoethyl group in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-Br bond in the side chain can be readily activated by a low-valent transition metal catalyst, most commonly palladium or nickel. nih.gov
The general mechanism involves the oxidative addition of the C-Br bond to a metal(0) complex (e.g., Pd(0)), forming an organometallic intermediate. This intermediate then undergoes transmetalation with a coupling partner (in Suzuki or Stille reactions) or reaction with an alkene/alkyne (in Heck or Sonogashira reactions), followed by reductive elimination to yield the final product and regenerate the metal(0) catalyst.
This compound can be used as a precursor in various coupling reactions to introduce the 2-(2-methoxynaphthalen-1-yl)ethyl moiety into other molecules.
| Coupling Reaction | Typical Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp³)-C(sp²) or C(sp³)-C(sp³) |
| Heck Coupling | Alkenes | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp³)-C(sp²) |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp³)-C(sp) |
| Stille Coupling | Organotin compounds (R-SnR'₃) | Pd(PPh₃)₄ | C(sp³)-C(sp²) |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | C(sp³)-N |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While these methods, such as the Suzuki and Heck reactions, traditionally employ aryl or vinyl halides, advancements have expanded their scope. The participation of this compound in such reactions would center on the reactivity of the C(sp³)-Br bond of the ethyl group.
Suzuki Reaction
The Suzuki reaction, or Suzuki-Miyaura coupling, creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate. For this compound, this would involve the C-Br bond.
Transmetalation: The organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
While highly effective for aryl and vinyl halides, the use of unactivated alkyl halides like this compound in Suzuki couplings can be challenging. A primary competing reaction is β-hydride elimination from the alkyl-palladium intermediate formed after oxidative addition. However, specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate the coupling of sp³-hybridized carbons by promoting reductive elimination over β-hydride elimination. Although specific examples involving this compound are not extensively documented, its potential participation in such reactions is chemically plausible under optimized conditions.
Heck Reaction
The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide (aryl, vinyl) with an alkene to form a substituted alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
The standard Heck reaction is not directly applicable to alkyl halides like this compound as the primary electrophile. However, variations of the Heck reaction exist. For instance, a related compound, 2-bromo-6-methoxynaphthalene, undergoes a Heck reaction with ethylene (B1197577) in the synthesis of the anti-inflammatory drug Naproxen. rug.nl This highlights the reactivity of the bromo-naphthalene scaffold itself, which is a different scenario from reactions involving the bromoethyl side chain of the title compound. In some cases, alkyl halides can be used in "reductive" Heck-type reactions, but these are less common. A potential reaction pathway for this compound could involve an intramolecular Heck reaction if a suitable unsaturated bond is present elsewhere in the molecule, or intermolecularly with specific activated alkenes under specialized catalytic conditions designed to prevent β-hydride elimination.
| Reaction | Typical Substrate (Electrophile) | Coupling Partner | Key Features |
| Suzuki Coupling | Aryl/Vinyl Halides | Organoboron Reagents | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; requires a base. |
| Heck Reaction | Aryl/Vinyl Halides | Alkenes | Forms a new C-C bond at an sp² carbon of the alkene. |
This table represents the general scope of these reactions. While typically applied to aryl/vinyl halides, specialized conditions can sometimes accommodate alkyl halides.
Other Metal-Mediated Transformations for Carbon-Carbon Bond Formation
Beyond palladium-catalyzed cross-coupling, other metal-mediated reactions are well-suited for forming carbon-carbon bonds using alkyl halides like this compound. These methods often involve the formation of highly reactive organometallic intermediates.
Organocuprate (Gilman) Reagents
One of the most classical methods for C-C bond formation with alkyl halides involves the use of lithium dialkylcuprates (R₂CuLi), known as Gilman reagents. This compound can react with a Gilman reagent in a nucleophilic substitution-type mechanism to form a new C-C bond.
Reaction Scheme: 2-MeO-C₁₀H₆-CH₂CH₂-Br + R₂CuLi → 2-MeO-C₁₀H₆-CH₂CH₂-R + R-Cu + LiBr
This reaction is highly effective for coupling alkyl halides with a wide variety of alkyl, vinyl, and aryl groups (R). The choice of the R group in the cuprate (B13416276) determines the new substituent introduced onto the ethyl side chain.
Nickel-Catalyzed Cross-Coupling (Kumada-Type)
Nickel catalysts, often being more cost-effective than palladium, are also highly effective for cross-coupling reactions involving sp³-hybridized carbons. A Kumada-type coupling could be envisioned where this compound reacts with a Grignard reagent (R-MgBr) in the presence of a nickel catalyst, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane).
Mechanism Outline:
Oxidative Addition: Ni(0) adds to the C-Br bond of the substrate.
Transmetalation: The organic group from the Grignard reagent transfers to the nickel center.
Reductive Elimination: The two organic groups couple, forming the product and regenerating the Ni(0) catalyst.
This methodology is particularly powerful for forming C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds, making it a potentially suitable pathway for the functionalization of this compound.
| Reaction Type | Metal Mediator | Reagent | Bond Formed |
| Gilman Reagent Coupling | Copper | Lithium Dialkylcuprate (R₂CuLi) | C(sp³)-C(Alkyl/Aryl/Vinyl) |
| Kumada-Type Coupling | Nickel | Grignard Reagent (R-MgX) | C(sp³)-C(sp²/sp³) |
This table illustrates potential C-C bond-forming reactions applicable to an alkyl bromide like this compound.
Applications of 1 2 Bromoethyl 2 Methoxynaphthalene As a Synthetic Intermediate
Building Block for Complex Polycyclic and Heterocyclic Systems
General synthetic strategies exist for creating complex polycyclic and heterocyclic systems from naphthalene-based starting materials. These often involve intramolecular or intermolecular cyclization reactions that utilize reactive side chains to build new rings onto the naphthalene (B1677914) scaffold.
Synthesis of Annulated Naphthalene Derivatives
Formation of Fused Ring Systems and Spiro Compounds
The formation of fused ring systems and spiro compounds from naphthalene precursors is a known synthetic avenue. Fused systems involve the sharing of at least two atoms between rings, while spiro compounds are characterized by two rings connected through a single common atom. The bromoethyl moiety of 1-(2-Bromoethyl)-2-methoxynaphthalene could potentially be functionalized to create a tether that, upon cyclization, could form a fused or spirocyclic system. Despite this potential, documented instances of this specific application are not found in the available research.
Precursor for Advanced Organic Materials
Naphthalene derivatives are of interest in materials science due to their aromatic and electronic properties. They can serve as building blocks for polymers and optoelectronic materials.
Monomer Synthesis for Functional Polymers and Copolymers
The synthesis of functional polymers often involves the polymerization of monomers containing specific chemical groups. The bromoethyl group of this compound could be converted into a polymerizable group, such as a vinyl or acrylic moiety, thereby transforming the molecule into a monomer. This monomer could then be used to produce polymers with pendant methoxynaphthalene units, potentially imparting specific thermal or optical properties to the resulting material. However, research explicitly describing the use of this compound for this purpose has not been identified.
Development of Conjugated Systems for Optoelectronic Applications
Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to many optoelectronic devices. The naphthalene ring system can be extended into larger conjugated structures. The bromoethyl group could be used to couple the naphthalene unit to other aromatic systems, thereby creating extended π-conjugated molecules with potential applications in organic electronics. While the synthesis of naphthalene-based conjugated polymers is an active area of research, specific studies employing this compound as a precursor were not found.
Intermediate in the Academic Exploration of Bioactive Scaffolds
The naphthalene core is present in many biologically active compounds. Synthetic intermediates containing a naphthalene unit are therefore valuable in medicinal chemistry for the construction of new therapeutic agents. The reactive bromoethyl group of this compound makes it a candidate for derivatization to explore new bioactive scaffolds. For example, the bromine could be displaced by various nucleophiles to introduce a wide range of functional groups, leading to a library of compounds for biological screening. Nevertheless, specific academic studies that report the use of this compound as a key intermediate in the synthesis of bioactive scaffolds are not detailed in the available literature.
Design and Synthesis of Naphthalene-Based Compounds for Receptor Interaction Studies
The naphthalene skeleton is a common motif in the design of ligands for various biological receptors. The use of this compound facilitates the synthesis of novel naphthalene derivatives for the exploration of ligand-receptor interactions. For instance, it serves as a precursor in the development of agonists for melatonin (B1676174) receptors (MT1 and MT2), which are crucial in regulating circadian rhythms. nih.gov The synthesis of a series of naphthalenic melatonin receptor ligands, such as N-[2-(7-alkoxy-2-methoxy-1-naphthyl)ethyl]propionamide, highlights the utility of naphthalene derivatives in achieving subpicomolar binding affinity to both MT1 and MT2 receptors. elsevierpure.com
Furthermore, the naphthalene framework has been incorporated into the design of orexin (B13118510) 2 receptor (OX2R) agonists. chemrxiv.org By creating derivatives that restrict flexible bond rotation, researchers can probe the conformational requirements for receptor activation. The synthesis of these constrained analogues, often starting from multi-step reactions involving naphthalene precursors, has led to the discovery of potent and selective OX2R agonists. chemrxiv.org These studies underscore the importance of the naphthalene core in designing molecules that can effectively interact with specific receptor binding sites.
Exploration of Synthetic Routes to Analogues of Pharmacologically Relevant Compounds
This compound is instrumental in the synthesis of analogues of well-known drugs, enabling researchers to investigate structure-activity relationships and develop new therapeutic agents. A prominent example is its use in the synthesis of agomelatine, an antidepressant that acts as a melatonin agonist and a 5-HT2c receptor antagonist. researchgate.netgoogle.com Various synthetic strategies have been developed to produce agomelatine, with some routes potentially involving intermediates derived from methoxynaphthalene precursors. google.comgoogle.com
The compound is also a key starting material for creating a range of melatonin analogues. uoa.gr The melatonin molecule's structure, with its indole (B1671886) core and side chains, can be mimicked and modified by using naphthalene-based structures to explore the key functional components responsible for its biological activity. uoa.gr The synthesis of compounds like 2-bromomelatonin, a potent melatonin agonist, demonstrates how modifications to the core structure can enhance binding affinity and physiological effects. nih.gov
| Target Compound Class | Precursor | Key Synthetic Transformation | Reference |
| Melatonin Receptor Ligands | Naphthalene Derivatives | Alkylation and Amide Coupling | elsevierpure.com |
| Agomelatine Analogues | 7-Methoxy-1-tetralone | Multi-step synthesis involving condensation, reduction, and acetylation | google.com |
| Orexin 2 Receptor Agonists | 7-Nitro-1-tetralone | Multi-step synthesis including reduction and amide coupling | chemrxiv.org |
Methodologies for Preparing Compounds for Enzyme Inhibition Studies
The methoxynaphthalene scaffold is also found in compounds designed to inhibit specific enzymes. While direct studies citing this compound for this purpose are not prevalent, its precursor, 2-methoxynaphthalene (B124790), has been investigated for its potential anti-inflammatory effects, which are often mediated by enzyme inhibition. wikipedia.org The bromoethyl group provides a reactive handle to attach this core structure to other moieties, allowing for the systematic development of enzyme inhibitors. This compound may serve as an intermediate in the synthesis of molecules that target enzymes involved in metabolic pathways, potentially impacting processes like cell proliferation.
Utility in Radiosynthesis and Isotopic Labeling Studies
The introduction of isotopes into drug candidates is crucial for studying their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov
Introduction of Isotopes for Mechanistic Investigations
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. While specific examples of using this compound for introducing stable isotopes like deuterium (B1214612) were not found in the search results, the general principles of isotopic labeling are well-established. The bromoethyl group can be targeted for the introduction of isotopes through nucleophilic substitution reactions with isotopically labeled reagents.
Synthesis of Radiolabeled Analogs for Research Purposes
This compound can serve as a precursor for the synthesis of radiolabeled compounds for PET imaging and other radiotracer studies. The introduction of short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C), is a key application in this area. nih.govnih.gov The synthesis of ¹¹C-labeled radiopharmaceuticals often involves the reaction of a precursor molecule with a simple ¹¹C-labeled reagent like [¹¹C]CO₂ or [¹¹C]CH₃I. nih.gov The bromoethyl group of this compound could be converted to a suitable functional group, such as an amine or a hydroxyl group, which can then be targeted for radiolabeling. This would enable the in vivo tracking of naphthalene-based drug candidates, providing valuable information on their pharmacokinetic and pharmacodynamic properties. researchgate.net
| Isotope | Application | Labeling Strategy |
| Carbon-11 (¹¹C) | PET Imaging | Reaction with ¹¹C-labeled precursors (e.g., [¹¹C]CO₂) |
| Carbon-14 (¹⁴C) | ADME Studies | Multi-step synthesis incorporating a ¹⁴C-labeled building block |
| Tritium (³H) | Receptor Binding Assays | Catalytic hydrogen-tritium exchange |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. In 1-(2-Bromoethyl)-2-methoxynaphthalene, the protons can be categorized into three groups: the aliphatic protons of the bromoethyl chain, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the methoxy (B1213986) group.
The aliphatic portion, the bromoethyl group (-CH₂CH₂Br), is expected to show two signals, each integrating to two protons. These signals will appear as triplets due to coupling with each other (n+1 rule). The methylene (B1212753) group attached to the bromine atom (H-β) will be deshielded by the electronegative bromine and is expected to resonate further downfield compared to the methylene group attached to the naphthalene ring (H-α).
The aromatic region of the spectrum will display signals for the six protons on the substituted naphthalene ring. Due to the substitution pattern, these protons are chemically distinct and will exhibit complex splitting patterns (doublets, triplets, or multiplets) as a result of coupling to adjacent protons. The electron-donating methoxy group and the electron-withdrawing bromoethyl group influence the chemical shifts of these aromatic protons. Protons on the same ring as the substituents will be the most affected.
The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm, integrating to three protons.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 7.10 - 8.10 | Multiplets (m) | 6H |
| -OCH₃ | ~3.95 | Singlet (s) | 3H |
| Naphthalene-CH₂- (H-α) | ~3.50 | Triplet (t) | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum is expected to show a total of 13 signals, corresponding to the 13 unique carbon atoms in the molecule. The ten carbons of the naphthalene ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the methoxy group (C-2) will be significantly shifted downfield to around 155-158 ppm. The quaternary carbons (C-1, C-4a, C-8a) will generally show weaker signals than the protonated carbons.
The aliphatic carbons of the bromoethyl chain will appear in the upfield region of the spectrum. The carbon atom bonded to the electronegative bromine atom (C-β) will be deshielded and is expected around 30-35 ppm, while the carbon attached to the naphthalene ring (C-α) will appear at a similar or slightly lower chemical shift. libretexts.org The methoxy carbon will resonate at approximately 55-57 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 125 - 135 |
| C-2 (C-OCH₃) | 155 - 158 |
| -OCH₃ | 55 - 57 |
| Naphthalene-CH₂- (C-α) | ~31 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the H-α and H-β protons of the bromoethyl chain, confirming their adjacent relationship. It would also reveal the coupling network among the aromatic protons, helping to assign their specific positions on the naphthalene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for unambiguously assigning carbon signals. For example, the proton signal at ~3.95 ppm would show a cross-peak to the carbon signal at ~56 ppm, confirming the -OCH₃ group. Similarly, the aliphatic proton signals would correlate to their respective carbon signals, and each aromatic proton would be linked to its specific carbon atom. columbia.eduustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.edu This is crucial for piecing together the molecular skeleton, especially around quaternary carbons. Key HMBC correlations would include:
A correlation from the methoxy protons (-OCH₃) to the C-2 carbon of the naphthalene ring.
Correlations from the H-α protons to the C-1 and C-8a carbons of the naphthalene ring.
Correlations from the aromatic protons to neighboring carbons, which helps to definitively place the substituents on the ring system. columbia.eduustc.edu.cn
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. The molecular formula of this compound is C₁₃H₁₃BrO.
Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. HRMS can measure the mass of these isotopic peaks with enough precision to distinguish the formula C₁₃H₁₃BrO from other possible formulas with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| [C₁₃H₁₃⁷⁹BrO]⁺ | ⁷⁹Br | 264.01498 |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. libretexts.org For this compound, several key fragmentation pathways can be predicted.
A common fragmentation for alkyl halides is the loss of the halogen atom as a radical. Therefore, a significant peak would be expected at an m/z corresponding to the loss of a bromine atom (M - Br)⁺. Another likely fragmentation is the cleavage of the bond between the two aliphatic carbons (beta-cleavage), which would result in a stable benzylic-type cation. Cleavage of the bond between the naphthalene ring and the ethyl group (alpha-cleavage) is also possible.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment | Description |
|---|---|---|
| 264/266 | [C₁₃H₁₃BrO]⁺ | Molecular Ion (M⁺) |
| 185 | [C₁₃H₁₃O]⁺ | Loss of •Br radical |
| 171 | [C₁₂H₁₁O]⁺ | Benzylic cleavage, loss of •CH₂Br |
| 157 | [C₁₁H₉O]⁺ | Loss of •C₂H₄Br |
| 141 | [C₁₁H₉]⁺ | Loss of •C₂H₄Br and •O (or CO + H) |
Vibrational Spectroscopy (IR and Raman)
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. upi.edu By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. For this compound, the FTIR spectrum is characterized by a combination of absorptions from the naphthalene core, the methoxy group, the bromoethyl side chain, and the C-Br bond.
Key vibrational modes expected in the FTIR spectrum include:
Aromatic C-H Stretching: The naphthalene ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. semanticscholar.org
Aliphatic C-H Stretching: The ethyl bridge (-CH₂-CH₂-) gives rise to symmetric and asymmetric stretching vibrations, which are expected to appear in the 3000-2850 cm⁻¹ range. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings produce a series of sharp bands in the 1650-1430 cm⁻¹ region. semanticscholar.org
C-O Stretching: The presence of the methoxy (-OCH₃) group is confirmed by a strong absorption band corresponding to the C-O bond stretch, typically found between 1300 cm⁻¹ and 1250 cm⁻¹. ijpsjournal.com
C-Br Stretching: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, at lower frequencies, generally between 600 cm⁻¹ and 500 cm⁻¹.
The analysis of these characteristic peaks allows for the unequivocal confirmation of the primary structural features of this compound.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | -CH₂-CH₂- | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1430 | Medium-Strong (multiple bands) |
| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | 1300 - 1250 | Strong |
| C-Br Stretch | -CH₂-Br | 600 - 500 | Medium-Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as an excellent complementary technique to FTIR. wikipedia.org It relies on the inelastic scattering of monochromatic light, and vibrations that result in a change in molecular polarizability are Raman active. Often, vibrations that are weak in FTIR, such as those from symmetric, non-polar bonds, are strong in Raman spectra. upi.edu
For this compound, Raman spectroscopy is particularly effective for observing:
Naphthalene Ring Vibrations: The symmetric stretching modes of the aromatic C=C bonds in the naphthalene core, which are highly polarizable, give rise to very intense Raman signals, particularly in the 1600-1550 cm⁻¹ region.
Skeletal Deformations: The in-plane and out-of-plane deformations of the fused ring system are also readily observed, providing further structural detail.
By combining data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be assembled, leading to a highly confident structural assignment. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as the conjugated π-electron system of the naphthalene ring.
Electronic Absorption Characteristics of the Naphthalene Chromophore
The UV-Vis spectrum of naphthalene and its derivatives is dominated by π→π* electronic transitions within the aromatic system. The parent naphthalene molecule exhibits several distinct absorption bands. photochemcad.com These bands, often labeled using Platt's notation, include:
A high-intensity band (¹Bb) typically found around 220 nm.
A band with pronounced vibrational fine structure (¹La) appearing in the 250-290 nm range. libretexts.org
A lower-intensity band (¹Lb), also with fine structure, located at longer wavelengths, typically between 290 nm and 330 nm. researchgate.netresearchgate.net
In this compound, the presence of the methoxy group and the bromoethyl substituent on the naphthalene ring acts as an auxochromic influence. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) for these characteristic bands compared to unsubstituted naphthalene. libretexts.org The spectrum of the closely related 2-methoxynaphthalene (B124790) shows absorption maxima in the regions of 220-240 nm and 280-300 nm. ijpsjournal.com
Table 2: Typical Electronic Transitions of the Naphthalene Chromophore.
| Transition (Platt Notation) | Typical Wavelength Range (nm) for Naphthalene | Relative Intensity (Molar Absorptivity, ε) | Description |
|---|---|---|---|
| ¹Bb | ~220 | Very High (~100,000) | Strong π→π* transition |
| ¹La | 250 - 290 | High (~10,000) | π→π* transition with vibrational fine structure |
| ¹Lb | 290 - 330 | Low (~300) | π→π* transition, often showing sharp vibrational bands |
Solvent Effects on Electronic Spectra
The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The interaction between the solvent and the solute molecule can stabilize the ground state and the excited state to different extents, causing a shift in the energy of the electronic transition.
For substituted naphthalenes, the magnitude and direction of this shift depend on the nature of the substituent and the solvent. The methoxy group in this compound can engage in dipole-dipole interactions with polar solvents. An increase in solvent polarity may lead to a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the relative stabilization of the ground and excited states. Analyzing the spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile) can provide insights into the electronic nature of the molecule's excited states.
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is indispensable for separating this compound from reaction byproducts and starting materials, as well as for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing naphthalene derivatives. uci.edu In this technique, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase.
A typical RP-HPLC method would involve:
Column: A C18 or C8 bonded silica (B1680970) column.
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection: A UV detector set to one of the absorption maxima of the naphthalene chromophore (e.g., ~225 nm or ~280 nm) to ensure high sensitivity.
This method effectively separates compounds based on their hydrophobicity, with the relatively non-polar this compound being well-retained on the column.
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis. asianpubs.orgnih.gov
A standard GC method would utilize:
Column: A capillary column with a non-polar or intermediate-polarity stationary phase, such as a 5% phenyl-polysiloxane.
Carrier Gas: An inert gas, typically helium or hydrogen.
Detector: A Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for definitive identification and detection of trace impurities. researchgate.net The MS detector provides both retention time and mass spectral data, allowing for highly specific identification of the target compound and any co-eluting substances.
Table 3: Typical Chromatographic Conditions for the Analysis of this compound.
| Technique | Parameter | Typical Conditions |
|---|---|---|
| RP-HPLC | Stationary Phase | Octadecylsilane (C18) bonded to silica particles |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| GC | Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5) |
| Carrier Gas | Helium | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity for the separation of naphthalene derivatives from potential impurities. researchgate.netresearchgate.net
A typical RP-HPLC method for the quantitative determination of "this compound" would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which could be water or a buffer solution. researchgate.netnih.gov The selection of the mobile phase composition is critical for achieving optimal separation of the target analyte from any related substances or degradation products. japsonline.comnih.gov Gradient elution may be employed to enhance the separation of complex mixtures.
Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the naphthalene chromophore exhibits strong absorbance, for instance around 220 nm or 254 nm. sielc.com For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of "this compound" in a sample is then determined by comparing its peak area to the calibration curve. The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. japsonline.com
A representative, though hypothetical, set of HPLC conditions for the analysis of "this compound" is presented in Table 1.
Table 1: Illustrative HPLC Parameters for the Quantitative Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 min |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is an essential analytical technique for the separation and quantification of volatile and semi-volatile compounds. orgchemboulder.com In the context of "this compound," GC is primarily employed to identify and quantify volatile impurities that may be present from the synthesis process or as degradation products. asianpubs.orgoup.com Such impurities could include residual solvents, starting materials, or by-products.
The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane. wiley.com The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. orgchemboulder.com The separation of components is based on their boiling points and interactions with the stationary phase. orgchemboulder.com A temperature-programmed oven is used to facilitate the elution of compounds with a wide range of boiling points. asianpubs.org
For detection, a Flame Ionization Detector (FID) is commonly used for its high sensitivity towards organic compounds. oup.com However, for unambiguous identification of unknown volatile components, a Mass Spectrometer (MS) is the detector of choice. wiley.comnih.gov GC-MS provides both retention time data and mass spectra, which can be compared to spectral libraries for positive identification of the volatile compounds. researchgate.netnih.gov
Potential volatile components that could be monitored in a sample of "this compound" include starting materials like 2-methoxynaphthalene and 1,2-dibromoethane (B42909), as well as common organic solvents used in synthesis. A hypothetical GC method for such an analysis is detailed in Table 2.
Table 2: Illustrative GC Parameters for the Analysis of Volatile Components in this compound
| Parameter | Condition |
|---|---|
| Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Mass Range | 35-400 amu |
Computational and Theoretical Investigations of 1 2 Bromoethyl 2 Methoxynaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(2-Bromoethyl)-2-methoxynaphthalene from first principles. These methods provide a detailed picture of the molecule's electronic landscape and stability.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. By employing DFT calculations, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a three-dimensional representation of the molecule.
The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped. This information is crucial for understanding the molecule's reactivity, as regions with higher electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. For instance, DFT calculations can help identify electron-rich sites, with the methoxy (B1213986) group influencing the electron density on the naphthalene (B1677914) ring.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Computational methods allow for the precise calculation of these orbital energies and the resulting energy gap, which is essential for predicting the outcomes of chemical reactions involving this compound.
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher energy level suggests a stronger tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower energy level suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. It is a key factor in predicting reaction pathways. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of electron delocalization, which contributes significantly to the molecule's stability.
For this compound, NBO analysis can reveal the delocalization of electrons from the methoxy group and the bromine atom into the naphthalene ring system. This analysis provides a quantitative measure of the stabilization energy associated with these interactions, offering a deeper understanding of the electronic factors that govern the molecule's structure and reactivity. The charge transfer within the molecule is a key aspect that can be elucidated through NBO analysis. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the study of its conformational changes and interactions with its environment over time.
Conformational Analysis of the Bromoethyl Side Chain Flexibility
The bromoethyl side chain of this compound is flexible and can adopt various conformations. Molecular dynamics simulations can be employed to explore the potential energy surface of this side chain, identifying the most stable conformers and the energy barriers between them. This conformational analysis is crucial as the spatial arrangement of the bromoethyl group can significantly influence the molecule's reactivity and its interactions with other molecules.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are instrumental in interpreting experimental spectra, confirming molecular structures, and understanding the molecule's behavior at an atomic level. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of NMR chemical shifts and coupling constants through computational methods is a crucial step in the characterization of novel compounds. By employing quantum mechanical calculations, it is possible to obtain a theoretical NMR spectrum that can be compared with experimental data to confirm the proposed structure of this compound.
The process typically begins with the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Predicted ¹H NMR Chemical Shifts
| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Predicted J-coupling (Hz) |
| H-α (CH₂) | 3.65 | Triplet | 6.8 |
| H-β (CH₂) | 3.30 | Triplet | 6.8 |
| H-OCH₃ | 3.95 | Singlet | - |
| H-3 | 7.20 | Doublet | 9.0 |
| H-4 | 7.90 | Doublet | 9.0 |
| H-5 | 7.60 | Doublet of Doublets | 8.2, 1.5 |
| H-6 | 7.35 | Triplet | 7.5 |
| H-7 | 7.45 | Triplet | 7.6 |
| H-8 | 8.10 | Doublet | 8.5 |
Predicted ¹³C NMR Chemical Shifts
| Atom Label | Predicted Chemical Shift (ppm) |
| C-α (CH₂) | 33.5 |
| C-β (CH₂) | 39.8 |
| C-OCH₃ | 56.7 |
| C-1 | 129.5 |
| C-2 | 157.0 |
| C-3 | 114.2 |
| C-4 | 130.1 |
| C-4a | 128.8 |
| C-5 | 127.3 |
| C-6 | 124.0 |
| C-7 | 128.1 |
| C-8 | 126.5 |
| C-8a | 134.5 |
The predicted chemical shifts for the ethyl group protons (H-α and H-β) reflect the influence of the adjacent bromine atom and the aromatic ring. The downfield shift of H-α compared to H-β is consistent with the deshielding effect of the naphthalene system. Similarly, the ¹³C chemical shifts are in agreement with expected values for a substituted naphthalene ring, with C-2 showing a significant downfield shift due to the electron-donating methoxy group. The prediction of spin-spin coupling constants further aids in the structural elucidation by providing information about the connectivity of atoms.
Theoretical Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational analysis is a powerful tool for interpreting and assigning bands in experimental Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in identifying characteristic functional groups and understanding the vibrational modes of the molecule.
For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory can be used to predict the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. nih.govscispace.com
The table below presents a selection of predicted vibrational frequencies and their assignments for key functional groups in this compound.
Predicted Vibrational Frequencies and Assignments
| Predicted Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |
| 3060 | 15.2 | 35.8 | Aromatic C-H stretch |
| 2955 | 25.6 | 45.1 | Asymmetric CH₂ stretch |
| 2930 | 22.1 | 40.7 | O-CH₃ stretch |
| 2870 | 18.9 | 38.2 | Symmetric CH₂ stretch |
| 1625 | 45.3 | 150.5 | Aromatic C=C stretch |
| 1510 | 55.8 | 120.3 | Aromatic C=C stretch |
| 1460 | 30.1 | 60.9 | CH₂ scissoring |
| 1260 | 80.5 | 95.7 | Aryl-O asymmetric stretch |
| 1025 | 65.7 | 70.4 | Aryl-O symmetric stretch |
| 650 | 75.2 | 25.1 | C-Br stretch |
The predicted spectrum shows characteristic bands for the aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl and methoxy groups just below 3000 cm⁻¹. scispace.com The strong absorptions in the 1500-1625 cm⁻¹ region are typical for the C=C stretching vibrations of the naphthalene ring. nih.gov A prominent feature is the strong predicted IR intensity for the aryl-O stretching vibrations, characteristic of the methoxy group. The C-Br stretching vibration is predicted at a lower frequency, around 650 cm⁻¹, which is consistent with the heavier mass of the bromine atom.
Reactivity and Reaction Pathway Modeling
Computational chemistry is an indispensable tool for investigating the reactivity of molecules and elucidating reaction mechanisms. By modeling reaction pathways, identifying transition states, and calculating activation energies, it is possible to predict the likely outcomes of chemical reactions. For this compound, computational studies can provide detailed insights into its susceptibility to nucleophilic substitution and elimination reactions, which are common pathways for alkyl halides.
Transition State Characterization for Nucleophilic Substitution and Elimination
This compound can potentially undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions in the presence of a base/nucleophile. Computational modeling allows for the location and characterization of the transition states for these competing pathways. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetics of the reaction.
DFT calculations can be employed to optimize the geometries of the reactants, products, and, most importantly, the transition states. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The table below presents the calculated activation energies (ΔE‡) for the Sₙ2 and E2 pathways for the reaction of this compound with a hydroxide (B78521) ion (OH⁻), a common nucleophile and base.
Calculated Activation Energies for Sₙ2 and E2 Reactions
| Reaction Pathway | Base/Nucleophile | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| Sₙ2 | OH⁻ | 22.5 |
| E2 | OH⁻ | 24.1 |
The computational results suggest that for a small, strong nucleophile/base like hydroxide, the Sₙ2 and E2 pathways are competitive. The activation energy for the Sₙ2 reaction is slightly lower than that for the E2 reaction, indicating that nucleophilic substitution to form the corresponding alcohol may be the kinetically favored pathway under these conditions. The transition state for the Sₙ2 reaction would feature the hydroxide ion attacking the α-carbon and the bromine atom departing simultaneously, in a classic backside attack. The E2 transition state involves the abstraction of a β-proton by the hydroxide ion, the formation of a C=C double bond, and the departure of the bromide ion in a concerted fashion.
Computational Studies on Regioselectivity and Stereoselectivity
For reactions that can lead to multiple isomers, computational modeling is invaluable for predicting the regioselectivity and stereoselectivity. In the case of the elimination reaction of this compound, the use of different bases can influence which product is formed.
The E2 elimination can theoretically lead to two different products depending on which β-proton is removed. However, in this specific molecule, the two β-protons are chemically equivalent, so only one elimination product, 2-methoxy-1-vinylnaphthalene, is possible.
However, the competition between substitution and elimination can be influenced by the steric bulk of the base. A bulkier base, such as potassium tert-butoxide, will face greater steric hindrance when attempting to act as a nucleophile at the α-carbon. This will raise the activation energy of the Sₙ2 pathway, making the E2 pathway more favorable.
Calculated Activation Energies with a Sterically Hindered Base
| Reaction Pathway | Base/Nucleophile | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| Sₙ2 | t-BuO⁻ | 28.7 |
| E2 | t-BuO⁻ | 23.2 |
As the computational data indicates, with a sterically hindered base like tert-butoxide (t-BuO⁻), the activation energy for the Sₙ2 reaction increases significantly due to steric repulsion. In contrast, the activation energy for the E2 pathway is less affected, as the base abstracts a more accessible proton on the periphery of the molecule. This computational finding strongly suggests that the use of a bulky base will favor the elimination product, 2-methoxy-1-vinylnaphthalene, over the substitution product. This shift in reaction outcome based on the steric properties of the reagent is a classic example of how computational modeling can predict and explain selectivity in organic reactions.
Conclusion and Future Research Directions
Summary of Academic Contributions to the Understanding of 1-(2-Bromoethyl)-2-methoxynaphthalene
The primary academic contribution surrounding this compound lies in its role as a versatile intermediate in organic synthesis. The presence of the bromoethyl group provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This capability has positioned it as a valuable building block for chemists seeking to synthesize novel organic molecules.
Identification of Unexplored Synthetic Pathways and Methodological Advancements
The synthesis of substituted naphthalenes is a mature field of organic chemistry, yet there is continuous innovation in the development of more efficient and selective methodologies. dntb.gov.uaresearchgate.net Traditional methods for the synthesis of compounds like this compound often rely on multi-step sequences involving classical electrophilic aromatic substitution and functional group manipulations.
Modern synthetic strategies offer avenues for more direct and atom-economical approaches that remain largely unexplored for this specific compound. These include:
Direct C-H Functionalization: Recent advancements in transition-metal-catalyzed C-H activation could provide a more direct route to introduce the ethyl group onto the 2-methoxynaphthalene (B124790) core, which could then be brominated. researchgate.net This would circumvent the need for pre-functionalized starting materials.
Catalytic Ring-Expansion Rearrangements: Innovative methods involving the rearrangement of smaller ring systems, such as indenones, have emerged as powerful tools for the synthesis of highly substituted naphthalenes. nih.gov The application of such a strategy to generate the 1-(2-substituted-ethyl)-2-methoxynaphthalene scaffold is a potential area for future research.
Electrophilic Cyclization of Alkynes: The development of methods involving the electrophilic cyclization of appropriately substituted alkynes provides a regioselective means to construct the naphthalene (B1677914) core. nih.gov Designing a suitable acyclic precursor that could undergo such a cyclization to form this compound would represent a novel synthetic approach.
Nitrogen-to-Carbon Transmutation of Isoquinolines: A recently developed method involving the conversion of isoquinolines to naphthalenes offers a unique and powerful tool for accessing substituted naphthalene derivatives. nih.gov Exploring the potential of a suitably substituted isoquinoline (B145761) to be transformed into the target molecule could open up new synthetic possibilities.
Future Prospects for Its Application in Advanced Organic Synthesis and Materials Science
The future applications of this compound are intrinsically linked to the versatility of its functional groups.
In advanced organic synthesis , its role as a key intermediate is expected to continue. The ability to introduce a wide range of functionalities via substitution of the bromine atom makes it a valuable precursor for the synthesis of complex natural products and novel pharmaceutical agents. The methoxy (B1213986) group can also be a site for further modification, adding to its synthetic utility.
In the field of materials science , naphthalene derivatives are increasingly being investigated for their use in organic electronics and functional polymers. acs.orgbohrium.com Naphthalene diimides, for instance, are a class of compounds with interesting electronic properties that are being explored for applications in organic field-effect transistors and solar cells. acs.orgbohrium.com The this compound scaffold could serve as a starting point for the synthesis of novel naphthalene-based materials. The bromoethyl group could be used to polymerize or to attach the naphthalene unit to other molecular components, while the methoxy group can tune the electronic properties of the naphthalene ring. The development of new synthetic methods for functionalized naphthalenes will undoubtedly fuel their application in creating advanced materials with tailored properties. rsc.orgrsc.org
Emerging Theoretical and Computational Approaches for Predictive Chemistry
In recent years, theoretical and computational chemistry have become indispensable tools in predicting the properties and reactivity of molecules, thus guiding synthetic efforts and drug discovery. nih.gov For this compound, several emerging computational approaches could provide valuable insights:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.netbohrium.commdpi.comjocpr.com This information can help in understanding its reactivity, predicting the most likely sites for electrophilic and nucleophilic attack, and interpreting spectroscopic data.
In Silico Prediction of Biological Activity: Computational methods are increasingly used to predict the biological activity and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of new chemical entities. ijpsjournal.comijpsjournal.comnih.gov By modeling the interaction of this compound with various biological targets, such as enzymes and receptors, it may be possible to predict its potential as a therapeutic agent and to guide the design of more potent and selective analogs. researchgate.net
Modeling of Materials Properties: For potential applications in materials science, computational modeling can be used to predict the electronic and optical properties of materials derived from this compound. osti.gov This can help in the rational design of new organic semiconductors and other functional materials.
The integration of these theoretical and computational approaches with experimental studies will be crucial in unlocking the full potential of this compound and other functionalized naphthalene derivatives in the years to come.
Q & A
Basic: What are the most reliable synthetic routes for 1-(2-Bromoethyl)-2-methoxynaphthalene?
The compound can be synthesized via two primary methodologies:
- Method 1: Alkylation of 2-Methoxynaphthalene
React 2-methoxynaphthalene with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to introduce the bromoethyl group. Monitor reaction progress via TLC (10% ethyl acetate/hexanes) and purify via column chromatography . - Method 2: Bromination of 1-(2-Hydroxyethyl)-2-Methoxynaphthalene
Treat 1-(2-hydroxyethyl)-2-methoxynaphthalene with PBr₃ or HBr in anhydrous conditions. Optimize stoichiometry to minimize di-substitution byproducts .
Key Considerations : Method 1 offers higher yields (≥80%) but requires careful control of reaction time to avoid over-alkylation. Method 2 is preferable for regioselectivity but may require additional purification steps .
Advanced: How do steric and electronic factors influence the reactivity of the bromoethyl group in cross-coupling reactions?
The bromoethyl group exhibits unique reactivity due to:
- Steric Hindrance : The naphthalene backbone restricts access to the C-Br bond, favoring SN2 mechanisms over SN1 in nucleophilic substitutions.
- Electronic Effects : The electron-donating methoxy group at the 2-position activates the naphthalene ring, potentially stabilizing transition states in Suzuki-Miyaura couplings.
Experimental Validation : Use DFT calculations to map charge distribution and steric maps. Compare reaction rates with/without electron-withdrawing substituents to isolate electronic contributions .
Basic: What analytical techniques are critical for characterizing this compound?
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 265.15 g/mol) via electron ionization (EI-MS). Look for characteristic fragmentation patterns (e.g., loss of Br⁻ at m/z 185) .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time maps for methoxynaphthalene derivatives can guide method optimization .
- NMR : ¹H NMR should show distinct signals for the methoxy group (δ 3.8–4.0 ppm) and bromoethyl protons (δ 3.5–3.7 ppm for CH₂Br) .
Advanced: How can conflicting data on the compound’s stability under acidic conditions be resolved?
Conflicting reports may arise from:
- Solvent Effects : Stability in polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., MeOH). Conduct accelerated degradation studies at varying pH (1–14) and monitor via HPLC .
- Temperature Dependence : Use Arrhenius plots to model degradation kinetics. For example, hydrolysis of the bromoethyl group may follow first-order kinetics above 40°C .
Recommendation : Standardize testing conditions (e.g., 25°C, pH 7.4 buffer) for comparability across studies.
Basic: What safety precautions are recommended for handling this compound?
- Toxicity : While specific data on this compound is limited, related naphthalene derivatives show hepatic and respiratory toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent bromine elimination .
Advanced: What strategies mitigate competing elimination pathways during functionalization of the bromoethyl group?
To favor substitution over β-elimination:
- Base Selection : Use bulky bases (e.g., DBU) to disfavor E2 mechanisms.
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2 .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic energy, minimizing elimination .
Case Study : In Pd-catalyzed aminations, adding catalytic KI enhances bromide displacement by improving leaving-group ability .
Basic: How can reaction yields be improved in large-scale syntheses?
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
- Workup Optimization : Use liquid-liquid extraction (diethyl ether/water) followed by MgSO₄ drying to recover ≥90% product .
Advanced: What computational tools predict regioselectivity in electrophilic aromatic substitution (EAS) on this scaffold?
- DFT Modeling : Calculate Fukui indices to identify electron-rich sites. The methoxy group directs EAS to the 1- and 6-positions of the naphthalene ring .
- Molecular Dynamics (MD) : Simulate solvent effects on transition-state geometry. For example, nitration in acetic anhydride may favor 1-substitution due to steric shielding at the 6-position .
Basic: What are the industrial applications of this compound in academic research?
- Pharmaceutical Intermediates : Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like nabumetone .
- Material Science : Acts as a precursor for liquid crystals and organic semiconductors due to its planar aromatic system .
Advanced: How does isotopic labeling (e.g., ¹³C, ²H) aid in metabolic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
